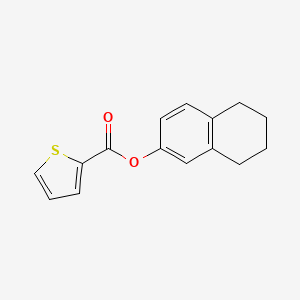
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate, also known as THN-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. THN-T is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its effects through the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism that protects cells against oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate activates this pathway by inducing the expression of antioxidant enzymes, which can protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to improve motor function and reduce the loss of dopamine-producing neurons in animal models of Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its ability to activate the Nrf2/ARE pathway, which can protect cells from oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate is also relatively easy to synthesize using various methods. However, one limitation of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity, as high doses of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate have been shown to be toxic to cells.
Direcciones Futuras
There are several future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. Another area of research is the identification of the specific mechanisms by which 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its neuroprotective and anti-cancer effects. Additionally, further research is needed to determine the optimal dose of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate for therapeutic use and to assess its potential toxicity in humans.
Métodos De Síntesis
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amine and an aldehyde. Another method involves the reaction of 2-thiophenecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-2-amine in the presence of a coupling agent. The synthesis of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been achieved using other methods, including the use of microwave irradiation and flow chemistry.
Aplicaciones Científicas De Investigación
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have neuroprotective effects and can prevent the loss of dopamine-producing neurons in the brain. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCVRXRAMKBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-yl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)


![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)


